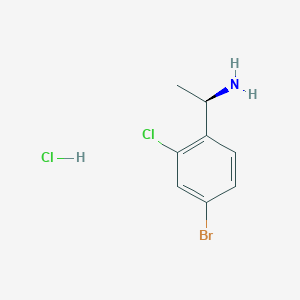
(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that features both bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.
Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture.
Amination: Introduction of the amine group via nucleophilic substitution.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- High-purity reagents to ensure the desired enantiomeric excess.
- Scalable processes to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction to remove halogen substituents or reduce the amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or organometallic compounds.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dehalogenated amines.
Substitution: Functionalized phenyl ethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds.
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
- Explored as a potential pharmaceutical agent or as a precursor in drug synthesis.
Industry
- Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
- 1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- 1-(4-Bromo-2-chlorophenyl)ethanol
Uniqueness
- The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
- The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRMNPAHHHNHR-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














